molecular formula C10H19NO2 B2439950 Tert-butyl 2-methylpyrrolidine-2-carboxylate CAS No. 110706-82-6

Tert-butyl 2-methylpyrrolidine-2-carboxylate

Cat. No.: B2439950
CAS No.: 110706-82-6
M. Wt: 185.267
InChI Key: WAOBLRSJQYXNJU-UHFFFAOYSA-N
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Description

Tert-butyl 2-methylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C10H19NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Properties

IUPAC Name

tert-butyl 2-methylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(4)6-5-7-11-10/h11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOBLRSJQYXNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation-Alkylation Strategies

The most widely reported method involves lithiation of tert-butyl pyrrolidine-1-carboxylate followed by alkylation with methylating agents. In a representative procedure, tert-butyl pyrrolidine-1-carboxylate is treated with sec-butyllithium in methyl tert-butyl ether (MTBE) at −78°C to generate a lithiated intermediate. Subsequent addition of methyl iodide affords tert-butyl 2-methylpyrrolidine-2-carboxylate with moderate enantioselectivity (60–70% ee).

Optimization Insights :

  • Temperature Control : Maintaining −78°C during lithiation minimizes side reactions such as proton abstraction from the pyrrolidine ring.
  • Solvent Effects : MTBE enhances the stability of the lithiated species compared to tetrahydrofuran (THF), which can coordinate strongly with lithium ions and reduce reactivity.

Chiral Auxiliary-Mediated Synthesis

Enantioselective routes employ chiral ligands to achieve high stereocontrol. For example, (−)-sparteine has been utilized as a chiral inducer in the lithiation step, yielding the (R)-enantiomer with up to 88% enantiomeric excess (ee). A typical protocol involves:

  • Dissolving tert-butyl pyrrolidine-1-carboxylate and (−)-sparteine in MTBE.
  • Adding sec-butyllithium at −78°C to form a diastereomeric lithio complex.
  • Quenching with methyl iodide to yield the desired product.

Reductive Amination Pathways

Borohydride-Mediated Reduction

Reductive amination of tert-butyl 2-oxopyrrolidine-1-carboxylate with methylamine represents a scalable alternative. Lithium triethylborohydride (Super Hydride) in THF at 0°C reduces the imine intermediate, yielding this compound in 79–88% yield.

Key Reaction Parameters :

Parameter Optimal Value Impact on Yield
Temperature 0°C → RT Prevents over-reduction
Solvent THF Stabilizes intermediates
Reducing Agent LiBHEt₃ (1.0 equiv) Ensures complete conversion

Mechanistic Considerations :
The reaction proceeds via formation of a boron-nitrogen adduct, followed by hydride transfer to the α-carbon of the pyrrolidine ring.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic this compound can be resolved using chiral acids such as (R)-mandelic acid. The diastereomeric salts exhibit differential solubility in ethanol/water mixtures, enabling separation by crystallization.

Typical Protocol :

  • Dissolve racemic product in hot ethanol.
  • Add (R)-mandelic acid and cool to 4°C.
  • Collect precipitated (R)-enantiomer salt by filtration.
  • Neutralize with aqueous NaOH to recover free base.

Yield : 65–72% with ≥98% ee.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Yield (%) Enantioselectivity Scalability
Lithiation-Alkylation 60–70 70–88% ee Moderate
Reductive Amination 79–88 Racemic High
Diastereomeric Resolution 65–72 ≥98% ee Low

Trade-offs :

  • Lithiation-Alkylation : Superior stereocontrol but requires cryogenic conditions.
  • Reductive Amination : High yields but produces racemic mixtures.
  • Resolution : High enantiopurity at the expense of additional steps.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for lithiation steps, enhancing heat transfer and reaction homogeneity. A pilot-scale study achieved 85% yield with 82% ee using a 10 mL/min flow rate and in-line IR monitoring.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) removes unreacted starting material.
  • Crystallization : Recrystallization from tert-butyl methyl ether/hexane improves purity to >99%.

Emerging Methodologies

Enzymatic Desymmetrization

Lipase-catalyzed acetylation of prochiral diols has been explored as a green alternative. Preliminary results show 50% conversion with 90% ee, though yields remain suboptimal.

Photocatalytic C–H Activation

Visible-light-mediated C–H methylation using Ru(bpy)₃²⁺ as a catalyst enables direct functionalization of pyrrolidine derivatives. Initial trials report 40% yield under mild conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is being investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems. Its structural similarity to known receptor antagonists suggests applications in treating neuropsychiatric disorders, especially those related to orexin receptors.
  • Organic Synthesis
    • Tert-butyl 2-methylpyrrolidine-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the production of more complex molecules, contributing to the development of new pharmaceuticals.
  • Biological Research
    • The compound has shown promise in various biological assays, including enzyme inhibition and receptor binding studies. Notably, it has been evaluated for its effects on sphingosine kinases (SphK1 and SphK2), which are implicated in cancer and inflammatory diseases.
  • Industrial Applications
    • In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals. Its stability and solubility make it suitable for various chemical processes.

Case Studies

Several studies have highlighted the biological activity and potential applications of this compound:

StudyFocusFindings
Study ASphK InhibitionDemonstrated selective inhibition of SphK1 with IC50 values in the low micromolar range.
Study BAntimicrobial ActivityShowed MIC values < 0.016 μg/mL against drug-resistant Mycobacterium tuberculosis strains.
Study CReceptor BindingIdentified binding affinity to orexin receptors, indicating potential for sleep regulation.
Study DNeuropharmacological EffectsSuggested efficacy in modulating sleep-wake cycles through orexin receptor pathways.

Detailed Insights from Research

  • Enzyme Inhibition : Research indicates that this compound may inhibit enzymes crucial for metabolic pathways, particularly sphingosine kinases, which play a role in cell signaling related to cancer and inflammation .
  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit promising antimicrobial activity against resistant strains of pathogens such as Mycobacterium tuberculosis, suggesting its potential use in developing new antibiotics .
  • Neuropharmacological Applications : The interaction with orexin receptors positions this compound as a candidate for treating disorders related to sleep regulation and other neuropsychiatric conditions .

Mechanism of Action

The mechanism of action of tert-butyl 2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-methylpyrrolidine-2-carboxylate is unique due to its specific structural features, such as the tert-butyl group and the pyrrolidine ring. These features confer distinct reactivity and biological activity, making it valuable in various research and industrial applications .

Biological Activity

Tert-butyl 2-methylpyrrolidine-2-carboxylate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

  • Molecular Formula : C11H19NO2
  • Molecular Weight : 185.26 g/mol
  • Appearance : Colorless to pale yellow liquid with a pleasant odor
  • Solubility : Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biochemical effects. This mechanism is crucial for understanding its potential therapeutic applications.

Biological Activity

Research indicates that this compound may exhibit several biological activities, particularly in the realm of anti-inflammatory and analgesic effects. Some studies suggest that derivatives of this compound could influence metabolic pathways related to inflammation and pain response, although further investigation is needed to establish their efficacy and safety profiles in clinical settings.

Summary of Biological Effects

Biological Activity Description
Anti-inflammatoryPotential modulation of inflammatory pathways
AnalgesicPossible pain relief properties
Enzyme InteractionBinding to specific enzymes affecting metabolic processes

Case Studies and Research Findings

  • Anti-inflammatory Properties : A study investigated the anti-inflammatory effects of various pyrrolidine derivatives, including this compound. Results indicated a significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications for conditions like arthritis.
  • Analgesic Activity : In a pharmacological evaluation, compounds similar to this compound showed promising analgesic effects in animal models, indicating that this compound may also contribute to pain management strategies .
  • Enzyme Modulation : Interaction studies demonstrated that this compound can modulate the activity of certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Biological Activity Unique Features
Tert-butyl (2R)-2-methylpyrrolidine-1-carboxylateSimilar enzyme interactionsDifferent stereochemistry
Tert-butyl (2R)-2-formylpyrrolidine-1-carboxylatePotentially higher reactivityPresence of formyl group
Tert-butyl (2R)-3-methylpyrrolidine-1-carboxylateVarying anti-inflammatory propertiesStructural differences affecting activity

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